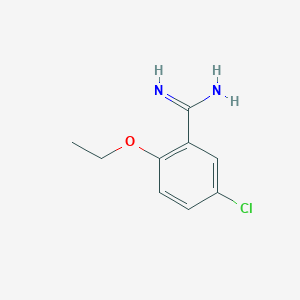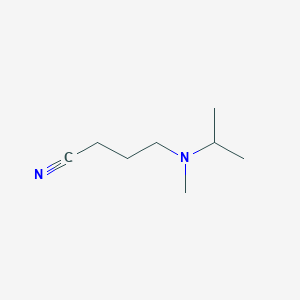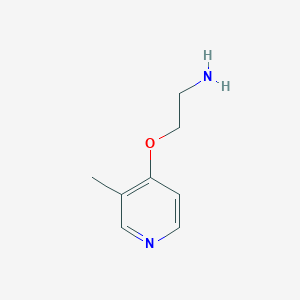![molecular formula C10H11FN2O2S B13607685 (1-Ethyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B13607685.png)
(1-Ethyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-ethyl-1H-1,3-benzodiazol-2-yl)methanesulfonyl fluoride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-1,3-benzodiazol-2-yl)methanesulfonyl fluoride can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-benzimidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(1-ethyl-1H-1,3-benzodiazol-2-yl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Electrophilic Aromatic Substitution: The aromatic ring of the benzimidazole can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation of the benzimidazole ring can produce a benzimidazole N-oxide.
科学的研究の応用
Chemistry
In chemistry, (1-ethyl-1H-1,3-benzodiazol-2-yl)methanesulfonyl fluoride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonyl fluoride groups. It may also serve as a probe to investigate the function of specific proteins.
Medicine
Pharmaceutical research explores the potential of this compound as a drug candidate. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a subject of interest for drug development.
Industry
In the industrial sector, (1-ethyl-1H-1,3-benzodiazol-2-yl)methanesulfonyl fluoride can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it suitable for various applications.
作用機序
The mechanism of action of (1-ethyl-1H-1,3-benzodiazol-2-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This interaction can disrupt essential biochemical pathways, resulting in the compound’s biological effects.
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound of the benzimidazole derivatives, known for its broad range of biological activities.
(1H-1,3-benzodiazol-2-yl)methanesulfonyl fluoride: A similar compound lacking the ethyl group, which may exhibit different reactivity and biological properties.
Sulfonyl Fluoride Derivatives: Compounds containing the sulfonyl fluoride group, known for their reactivity and use in various chemical processes.
Uniqueness
(1-ethyl-1H-1,3-benzodiazol-2-yl)methanesulfonyl fluoride is unique due to the presence of both the benzimidazole ring and the sulfonyl fluoride group
特性
分子式 |
C10H11FN2O2S |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
(1-ethylbenzimidazol-2-yl)methanesulfonyl fluoride |
InChI |
InChI=1S/C10H11FN2O2S/c1-2-13-9-6-4-3-5-8(9)12-10(13)7-16(11,14)15/h3-6H,2,7H2,1H3 |
InChIキー |
NOQJBWKYENQJDV-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2N=C1CS(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




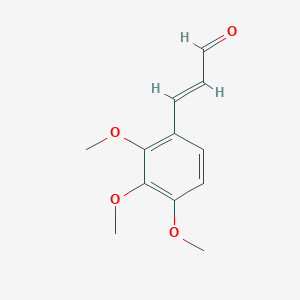
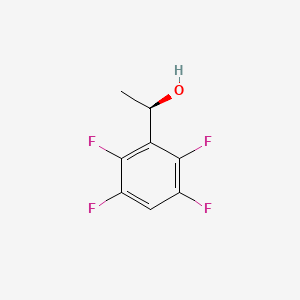

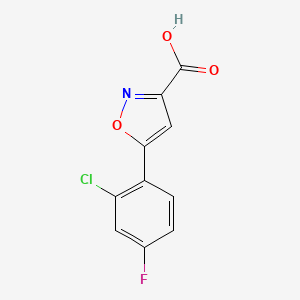

![1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13607649.png)
